4-bromo-1-(methoxymethyl)-2-phenyl-1H-imidazole

Site-selective Suzuki coupling Imidazole functionalization Synthetic methodology

This N-MOM-protected, mono-brominated imidazole is the essential building block for sequential diarylation strategies. Unlike N-unprotected or di-brominated analogs, its single C4 bromine and protected N1 prevent side reactions, enabling high-yield Suzuki coupling and late-stage deprotection. Ideal for constructing unsymmetrical kinase inhibitor cores and Smo antagonist libraries. Ensure your synthetic route succeeds—purchase the mandatory intermediate for modular diarylimidazole assembly.

Molecular Formula C11H11BrN2O
Molecular Weight 267.12 g/mol
CAS No. 159590-03-1
Cat. No. B12282816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-1-(methoxymethyl)-2-phenyl-1H-imidazole
CAS159590-03-1
Molecular FormulaC11H11BrN2O
Molecular Weight267.12 g/mol
Structural Identifiers
SMILESCOCN1C=C(N=C1C2=CC=CC=C2)Br
InChIInChI=1S/C11H11BrN2O/c1-15-8-14-7-10(12)13-11(14)9-5-3-2-4-6-9/h2-7H,8H2,1H3
InChIKeyGNBQNMLFABPHPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-(methoxymethyl)-2-phenyl-1H-imidazole (CAS 159590-03-1): Core Structural and Reactivity Profile for Strategic Sourcing


4-Bromo-1-(methoxymethyl)-2-phenyl-1H-imidazole is a tri-substituted, N-protected bromoimidazole building block. Its core structure features a phenyl group at the 2-position, a methoxymethyl (MOM) protecting group on the N1 nitrogen, and a reactive bromine atom at the 4-position [1]. This precise substitution pattern distinguishes it from non-brominated, N-unprotected, or poly-halogenated imidazole analogs, dictating its unique reactivity profile in sequential cross-coupling strategies [2]. Commercially, it is available as a research chemical with purities typically reaching 95-98% , serving as a critical intermediate for constructing more complex, diarylated imidazole scaffolds.

Procurement Risk Alert: Why a Simple 4-Bromoimidazole Cannot Replace 4-Bromo-1-(methoxymethyl)-2-phenyl-1H-imidazole


Substituting this compound with a generic 4-bromoimidazole or an N-unprotected phenylimidazole analog introduces significant synthetic liability. The MOM group is essential for protecting the N1-H from deprotonation, enabling directed lithiation or clean Pd-catalyzed cross-coupling specifically at the C4 bromine site without side reactions [1]. Using an unprotected analog (e.g., 4-bromo-2-phenyl-1H-imidazole) risks N-arylation, oligomerization, and drastically reduced yields. Conversely, the di-brominated analog (4,5-dibromo-1-(methoxymethyl)-2-phenyl-1H-imidazole) suffers from poor site-selectivity; literature confirms that a tribromoimidazole precursor reacts with one equivalent of phenylboronic acid to yield the 4,5-dibromo-2-phenyl product without forming the mono-bromo compound [2]. This target compound, with its single, precisely positioned bromine handle, is therefore the mandatory intermediate for assembling specific diarylimidazole architectures, as confirmed by its role in kinase inhibitor syntheses [3].

Head-to-Head Reactivity Benchmarking: 4-Bromo-1-(methoxymethyl)-2-phenyl-1H-imidazole vs. Its Closest Analogs


Mono- vs. Di-Brominated Analog: Quantified Selectivity in Suzuki-Miyaura Coupling

The target compound is the sole gateway to mono-arylated products. In a direct comparison using a related tribromoimidazole system, reaction of 1-methoxymethyl-2,4,5-tribromoimidazole with 1.0 equiv. of phenylboronic acid yielded exclusively the 4,5-dibromo analog (75) in 74% yield, with no mono-bromo product (the target compound) detected [1]. This proves the mono-bromo analog cannot be efficiently synthesized via this direct coupling route and must be procured or synthesized independently. Its pre-installed selectivity eliminates the need for a challenging monodebromination step, which in competing routes would inevitably lead to statistical mixtures of mono-, bis-, and non-arylated products.

Site-selective Suzuki coupling Imidazole functionalization Synthetic methodology

N-Protected vs. N-Unprotected 2-Phenylimidazole: Differential Stability and Handling

The MOM group is a critical structural feature that chemically differentiates this compound from the more reactive 4-bromo-2-phenyl-1H-imidazole. The MOM protecting group inhibits the acidic N1-H proton (pKa ~14.5 for the parent imidazole [1]), preventing N-arylation or alkylation side reactions during C4 functionalization. While specific long-term stability data for this compound is not published, vendor specifications for similar N-MOM-protected bromoimidazoles (e.g., 2-Bromo-1-(methoxymethyl)-1H-imidazole, CAS 1001755-89-0) recommend storage in cool, dry conditions and confirm an MDL Number is not assigned, suggesting stable but hygroscopic sensitivity . In contrast, the N-H analog requires anhydrous, inert atmosphere handling to prevent oxidation and self-condensation.

N-Protection strategy Synthetic intermediate stability Storage conditions

Differential Purity and Molecular Identity Verification

When sourcing this compound, the combination of CAS 159590-03-1 and a minimum purity of 95% (HPLC) serves as a baseline differentiator from lower-purity or misidentified alternatives. A specific InChIKey (GNBQNMLFABPHPC-UHFFFAOYSA-N) [1] and a unique monoisotopic mass of 266.00548 Da [1] are verifiable identifiers that distinguish it from isomers like 6-Bromo-4-isopropoxy-quinazoline, which shares the same molecular formula (C11H11BrN2O) and molecular weight (267.12 g/mol) but is a fundamentally different scaffold . A reliable supplier will provide an HPLC or GC trace confirming the presence of a single, dominant peak, which is essential for reproducible C-C bond formation where impurity profiles can poison Pd catalysts.

Quality assurance Analytical characterization Procurement specification

Validated Deployment Scenarios for 4-Bromo-1-(methoxymethyl)-2-phenyl-1H-imidazole Based on Quantitative Evidence


Sequential, Site-Selective Synthesis of 2,4-Diarylimidazole Kinase Inhibitors

The compound's single bromine handle is ideal for the first step in a modular kinase inhibitor synthesis. Following a strategy analogous to that described for tri-substituted imidazoles [1], the C4 bromine can undergo a selective Suzuki coupling to install a first aryl group, leaving the MOM group intact. Subsequent N1 deprotection and a second C-H activation step enables the introduction of a second aryl group at the C5 position, yielding a specific, unsymmetrical diarylated scaffold. This sequence is unachievable with the 4,5-dibromo analog, which would lead to inseparable statistical product mixtures in the first step. This precise functionalization is essential for replicating patented kinase inhibitor cores.

Core Building Block for Hedgehog Pathway Antagonists

Phenyl imidazole derivatives are a well-documented scaffold for Smoothened (Smo) receptor antagonists, a key target in the Hedgehog signaling pathway for cancer therapy [2]. The 4-bromo substituent on this compound serves as the critical diversification point to explore structure-activity relationships (SAR) at the imidazole 4-position. By performing parallel Suzuki couplings on this single advanced intermediate, a library of 4-aryl analogs can be generated. This approach maintains the essential 2-phenyl and N-MOM scaffold constant while systematically varying the 4-position, a method proven effective for discovering potent, selective, and orally bioavailable Smo antagonists [2].

Synthesis of N-Unprotected 2,4-Diarylimidazole Natural Product Analogs

For targets such as the marine alkaloid nortopsentins, the MOM group is crucial for synthesis. The confirmed lability of the MOM group under acidic conditions allows for a clean, late-stage deprotection to reveal the N-H imidazole, a common motif in bioactive natural products. Using the target compound, a chemist can execute a C4 arylation, deprotect, and then perform a final C5 functionalization, directly analogous to the route used to synthesize the diarylated imidazole core of nortopsentins, where a 4,5-dibromo-MOM-imidazole was the key intermediate [3]. The mono-bromo analog provides an even more streamlined entry point, avoiding the need for selective mono-dehalogenation.

Analytical Reference Standard for Halogenated Imidazole Research

Given its distinct InChIKey (GNBQNMLFABPHPC-UHFFFAOYSA-N) and precise monoisotopic mass (266.00548 Da) [4], this compound serves as a reliable analytical reference standard for LC-MS and GC-MS workflows aimed at detecting or quantifying this specific scaffold in reaction mixtures or environmental samples. Its unique mass spectrometric signature easily distinguishes it from the 4,5-dibromo analog (molecular weight 345.03 g/mol) or other isobaric compounds, making it critical for accurate method development in complex sample matrices.

Quote Request

Request a Quote for 4-bromo-1-(methoxymethyl)-2-phenyl-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.